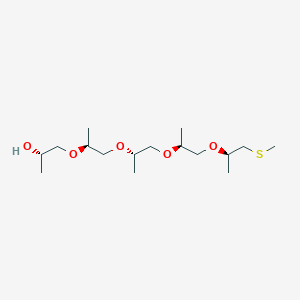

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl-

Description

The compound 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- (hereafter referred to as Compound A) is a polyether-thiol derivative with a hydroxyl group at the second carbon and methyl substituents at positions 5, 8, 11, and 12. Its structure features four ether oxygen atoms (tetraoxa), one sulfur atom (thia), and a linear hydrocarbon backbone. The methyl groups enhance steric stability, while the hydroxyl group introduces polarity, influencing solubility and reactivity.

Properties

CAS No. |

72187-31-6 |

|---|---|

Molecular Formula |

C16H34O5S |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |

InChI |

InChI=1S/C16H34O5S/c1-12(17)7-18-13(2)8-19-14(3)9-20-15(4)10-21-16(5)11-22-6/h12-17H,7-11H2,1-6H3/t12-,13-,14-,15-,16+/m0/s1 |

InChI Key |

VXINBTWIRFESFQ-UVPYHEFZSA-N |

Isomeric SMILES |

C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |

Canonical SMILES |

CC(COC(C)COC(C)COC(C)COC(C)CSC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- typically involves the reaction of specific alcohols and thiols under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thioether linkages .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form simpler alcohols and thiols.

Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols and thiols .

Scientific Research Applications

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ether and thioether groups allow it to participate in a range of chemical reactions, affecting its biological activity .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between Compound A and analogous compounds identified in the literature:

- Compound A vs. The macrocycle in incorporates amines and benzyl groups, enabling selective ion binding. Both share ether oxygen motifs, but Compound A’s linearity favors surfactant-like behavior rather than host-guest chemistry.

- Compound A vs. Compound A’s hydroxyl and thioether groups could instead enhance solubility in polar solvents.

Physicochemical Properties

Biological Activity

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- (CAS Number: 5748728) is a chemical compound characterized by its unique structure that includes multiple ether and thioether linkages. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol is . Its structure features a long carbon chain with four ether oxygen atoms and one sulfur atom integrated into the backbone. The presence of these functional groups suggests a potential for diverse interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 350.52 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| LogP (octanol-water partition) | Not available |

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds reveal that they can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress. The specific cytotoxicity of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol requires further exploration through in vitro assays to determine its efficacy against different cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of tetraoxa compounds for their antimicrobial properties. Results indicated that modifications to the carbon chain length and functional groups significantly influenced activity against Gram-positive and Gram-negative bacteria.

- Cytotoxic Screening : In a screening assay for anticancer properties, a related tetraoxane demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., HeLa and MCF-7). While specific data on 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol is not available yet, these findings provide a rationale for further investigation.

- Complexation Studies : Research has highlighted the ability of similar tetraoxa compounds to form complexes with metal ions (e.g., Zn²⁺), enhancing their biological activity through metal-mediated mechanisms. This characteristic may apply to 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol as well.

Future Directions

Given the promising biological activities suggested by related compounds:

- In Vitro Studies : Conduct comprehensive cytotoxicity assays across various cancer cell lines.

- Mechanistic Investigations : Explore the mechanisms of action through ROS generation and apoptosis pathways.

- Formulation Development : Investigate potential formulations for drug delivery systems utilizing this compound's unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.